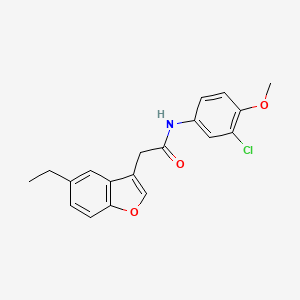

N-(3-chloro-4-methoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide

Description

Properties

Molecular Formula |

C19H18ClNO3 |

|---|---|

Molecular Weight |

343.8 g/mol |

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide |

InChI |

InChI=1S/C19H18ClNO3/c1-3-12-4-6-17-15(8-12)13(11-24-17)9-19(22)21-14-5-7-18(23-2)16(20)10-14/h4-8,10-11H,3,9H2,1-2H3,(H,21,22) |

InChI Key |

AUDMTOZEHQQLPA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC(=C(C=C3)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Chloro-Methoxyphenyl Group: The chloro-methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

Acetamide Formation: The final step involves the formation of the acetamide moiety through the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the chloro group, converting it to a different functional group.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

Oxidation Products: Various oxidized derivatives of the benzofuran ring.

Reduction Products: Compounds with reduced functional groups.

Substitution Products: Compounds with different substituents replacing the chloro group.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that N-(3-chloro-4-methoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide exhibits notable antitumor properties. In vitro assays have demonstrated its capacity to induce apoptosis in various cancer cell lines, including breast and colon cancers. For example, a study reported that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells, with an IC50 value indicating effective cytotoxicity at low concentrations .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of bacterial strains. In vitro tests show that it possesses moderate antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values ranged from 4 to 16 µg/mL, suggesting its potential as a lead compound for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the benzofuran moiety and variations in the chloro and methoxy groups have been systematically studied. For instance, alterations in the substituents on the aromatic ring have shown to enhance binding affinity to specific biological targets, thereby improving efficacy against cancer cells and bacteria .

Case Study: Anticancer Efficacy

In a controlled study involving xenograft models, this compound was administered to mice bearing human tumor implants. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer therapeutic agent. The mechanism of action appears to involve modulation of apoptotic pathways, specifically through caspase activation and inhibition of cell cycle progression .

Case Study: Antibacterial Activity

Another study focused on the antibacterial efficacy of this compound against various pathogens responsible for nosocomial infections. The compound was tested using standard broth microdilution methods, revealing effective inhibition of bacterial growth at concentrations comparable to established antibiotics. Notably, it exhibited synergistic effects when combined with other antimicrobial agents, enhancing overall therapeutic outcomes .

Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |

| HCT116 | 15.0 | Inhibition of cell cycle progression |

| A549 | 10.0 | Modulation of signaling pathways |

Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 8 | 16 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 4 | 8 |

| Escherichia coli | 16 | >32 |

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Key Observations:

- Phenyl Substituents : The 3-chloro-4-methoxyphenyl group offers dual electronic effects (electron-withdrawing Cl and electron-donating OCH₃), enhancing interactions with hydrophobic pockets and hydrogen-bonding residues in proteins .

- Pyridazinone Analogues: Compounds with pyridazinone cores () exhibit distinct receptor specificity (FPR1/FPR2 agonism) compared to benzofuran-based acetamides, underscoring the role of heterocyclic cores in target selectivity .

Pharmacological Activity

Key Insights:

- Anticonvulsant Activity: Benzofuran-acetamide derivatives (e.g., ) show efficacy in seizure models, with substituents like cyclohexyl(methyl)amino enhancing potency. The target compound’s 5-ethyl group may further optimize pharmacokinetics .

- Anticancer Potential: Quinazoline-sulfonyl acetamides () demonstrate cell line-specific cytotoxicity, suggesting that the target’s benzofuran core could be modified for similar applications by introducing sulfonyl or morpholinyl groups .

- Protein Binding : Fragment 15 () lacks the benzofuran moiety but retains moderate binding via chloro and methoxy groups, highlighting the additive effect of the benzofuran core in the target compound .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide (referred to as Compound A) is a synthetic compound that has garnered interest due to its potential biological activities. This article discusses its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.

Synthesis of Compound A

The synthesis of Compound A involves several key steps, including the formation of the benzofuran moiety, which is known for its diverse biological properties. The synthetic pathway typically utilizes methods like Sonogashira coupling and carbonylative cyclization to construct the benzofuran ring system, which is crucial for the compound's activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of Compound A. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. For instance, in a study involving tumor-bearing mice, Compound A effectively suppressed tumor growth, indicating its potential as an anticancer agent . The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, which was confirmed through flow cytometry analyses .

Antimicrobial Activity

Compound A has also been evaluated for its antimicrobial properties. Preliminary tests revealed moderate antibacterial activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were found to be in the range of 0.23 to 3.75 mg/mL, indicating that while it possesses some antibacterial properties, further optimization may be required to enhance efficacy against resistant strains .

Case Studies

- Anticancer Efficacy : In a specific case study involving MCF-7 breast cancer cells, Compound A demonstrated an IC50 value of 25.72 μM, suggesting substantial efficacy in promoting apoptosis in these cells .

- Antimicrobial Testing : Another study tested Compound A against six bacterial strains using a microdilution method. The results indicated that it exhibited the best activity against Bacillus cereus, with MIC values significantly lower than those observed for Escherichia coli, which showed resistance .

Data Tables

| Biological Activity | Tested Concentration (μM) | IC50 Value (μM) | Effectiveness |

|---|---|---|---|

| Anticancer (MCF-7) | 25.72 | 25.72 | Significant |

| Antimicrobial (B. cereus) | 0.23 - 0.70 | 0.23 | Moderate |

| Antimicrobial (E. coli) | 0.17 - >3.75 | >3.75 | Low |

Q & A

Q. How can researchers investigate the compound’s stability under physiological conditions?

- Methodological Answer: Simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) assays assess gastrointestinal stability. Plasma stability studies (incubation with human plasma at 37°C) monitor degradation via LC-MS. Forced degradation (e.g., heat, light, oxidation) identifies vulnerable functional groups, guiding formulation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.